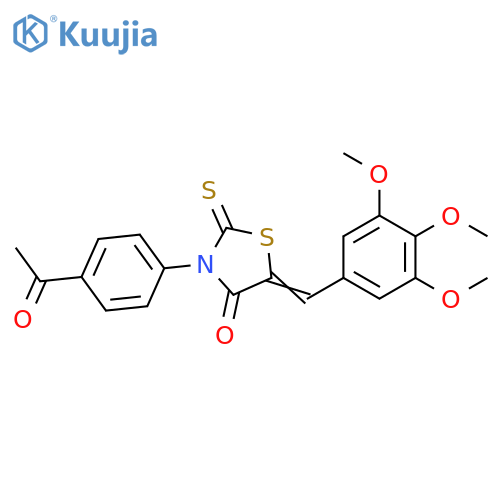

Cas no 881822-08-8 ((5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one)

881822-08-8 structure

商品名:(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one

- 4-Thiazolidinone, 3-(4-acetylphenyl)-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-

- AKOS002202182

- VU0489465-1

- F1691-1820

- 881822-08-8

- (Z)-3-(4-acetylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

- (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

-

- インチ: 1S/C21H19NO5S2/c1-12(23)14-5-7-15(8-6-14)22-20(24)18(29-21(22)28)11-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-11H,1-4H3

- InChIKey: HDFRDLUWJWIGSH-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC2=CC(OC)=C(OC)C(OC)=C2)C(=O)N(C2=CC=C(C(C)=O)C=C2)C1=S

計算された属性

- せいみつぶんしりょう: 429.07046505g/mol

- どういたいしつりょう: 429.07046505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 123Ų

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3(Predicted)

- ふってん: 606.5±65.0 °C(Predicted)

- 酸性度係数(pKa): -4.26±0.20(Predicted)

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1691-1820-4mg |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-2μmol |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-5mg |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-20μmol |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-1mg |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-10mg |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-10μmol |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-2mg |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-20mg |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1691-1820-5μmol |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

881822-08-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Ping Tong Food Funct., 2020,11, 628-639

881822-08-8 ((5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量